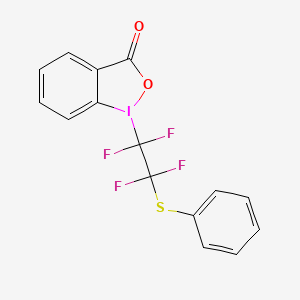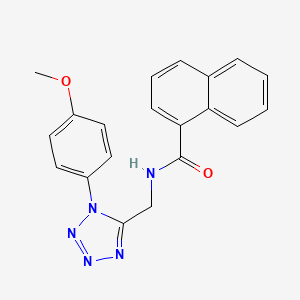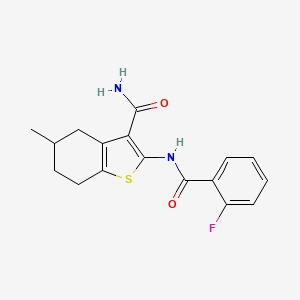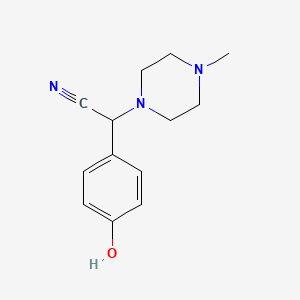
1-(phenylsulfanyl)-1,2-benzidoxodol-3(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenylsulfanyl)-1,2-benzidoxodol-3(1H)-one is a heterocyclic compound that features a benzodioxole core with a phenylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(phenylsulfanyl)-1,2-benzidoxodol-3(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-phenylsulfanylbenzaldehyde with a suitable nucleophile, followed by cyclization to form the benzodioxole ring. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes steps such as sulfonation, nucleophilic substitution, and cyclization, with careful control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Phenylsulfanyl)-1,2-benzidoxodol-3(1H)-one can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding the corresponding benzodioxole derivative.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzodioxole ring or the phenylsulfanyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Benzodioxole derivatives.
Substitution: Various substituted benzodioxole derivatives depending on the reagents used.
Scientific Research Applications
1-(Phenylsulfanyl)-1,2-benzidoxodol-3(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(phenylsulfanyl)-1,2-benzidoxodol-3(1H)-one involves its interaction with specific molecular targets. The phenylsulfanyl group can participate in various biochemical pathways, potentially inhibiting or activating enzymes or receptors. The benzodioxole core may also contribute to the compound’s overall activity by stabilizing interactions with target molecules.
Comparison with Similar Compounds
1-(Phenylsulfonyl)-1,2-benzidoxodol-3(1H)-one: Similar structure but with a sulfonyl group instead of a sulfanyl group.
1-(Phenylthio)-1,2-benzidoxodol-3(1H)-one: Similar structure but with a thioether group.
Uniqueness: 1-(Phenylsulfanyl)-1,2-benzidoxodol-3(1H)-one is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(1,1,2,2-tetrafluoro-2-phenylsulfanylethyl)-1λ3,2-benziodoxol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F4IO2S/c16-14(17,15(18,19)23-10-6-2-1-3-7-10)20-12-9-5-4-8-11(12)13(21)22-20/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLYXPXLFDREEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC(C(F)(F)I2C3=CC=CC=C3C(=O)O2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F4IO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(6-cyclopropylpyridin-3-yl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2851791.png)


![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)
![3-Azabicyclo[3.2.1]octan-2-one](/img/structure/B2851795.png)

![Ethyl 4-[1-(4-iodo-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2851798.png)
![5-(2-methylpropyl)-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B2851800.png)
![[4-[(E)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-fluorobenzoate](/img/structure/B2851801.png)


![(4-(pyridazin-3-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2851809.png)

![3-[[(E)-2-cyano-3-[2-(naphthalene-1-carbonyloxy)phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2851814.png)
